molecular formula C20H24F3NO3 B4587661 2-Ethylbutyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate

2-Ethylbutyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B4587661
M. Wt: 383.4 g/mol
InChI Key: FTRKOLQLUNJQFB-UHFFFAOYSA-N
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Description

2-Ethylbutyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound with a molecular formula of C20H24F3NO3 . This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrahydropyridine ring. The presence of multiple functional groups, including an ester and a ketone, makes it a versatile molecule in various chemical reactions.

Scientific Research Applications

2-Ethylbutyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: The compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Preparation Methods

The synthesis of 2-Ethylbutyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate involves several steps. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Esterification: The ester group can be introduced through a reaction with an appropriate alcohol, such as 2-ethylbutanol, in the presence of an acid catalyst.

    Oxidation: The ketone group can be introduced through an oxidation reaction using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-Ethylbutyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often requiring strong nucleophiles and specific reaction conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., Grignard reagents).

Mechanism of Action

The mechanism of action of 2-Ethylbutyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the ester and ketone groups allow it to form hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular pathways.

Comparison with Similar Compounds

Similar compounds to 2-Ethylbutyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate include:

    2-Ethylbutyl 2-methyl-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2-Ethylbutyl 2-methyl-6-oxo-4-[2-(chloromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate: Contains a chloromethyl group instead of a trifluoromethyl group, affecting its reactivity and interactions with biological targets.

The presence of the trifluoromethyl group in this compound makes it unique, as this group enhances the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-ethylbutyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F3NO3/c1-4-13(5-2)11-27-19(26)18-12(3)24-17(25)10-15(18)14-8-6-7-9-16(14)20(21,22)23/h6-9,13,15H,4-5,10-11H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRKOLQLUNJQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)COC(=O)C1=C(NC(=O)CC1C2=CC=CC=C2C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethylbutyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate
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2-Ethylbutyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate
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2-Ethylbutyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate
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2-Ethylbutyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate
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2-Ethylbutyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate
Reactant of Route 6
2-Ethylbutyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate

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